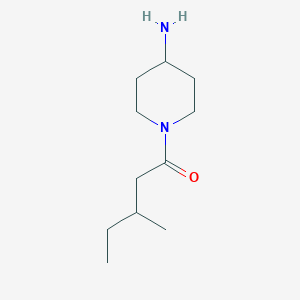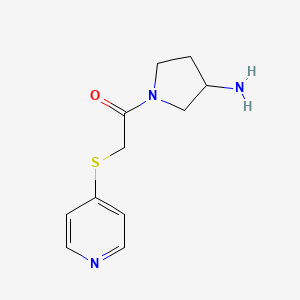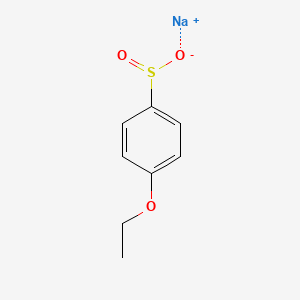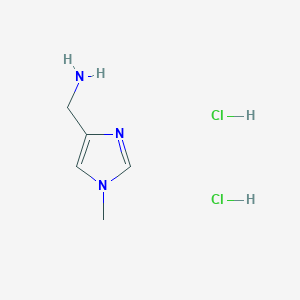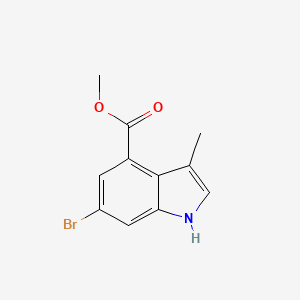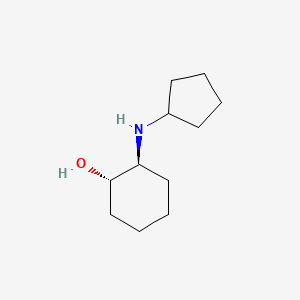
(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol
Overview
Description
“(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol” is a chiral compound with the molecular formula C11H21NO . It has a molecular weight of 183.29 g/mol . It is a solid substance and is intended for research use only.
Molecular Structure Analysis
The InChI code for “(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol” is 1S/C11H21NO/c13-11-8-4-3-7-10(11)12-9-5-1-2-6-9/h9-13H,1-8H2/t10-,11-/m0/s1 . This code provides a unique representation of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
“(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol” is a solid substance . Its molecular weight is 183.29 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.Scientific Research Applications
Molecular Recognition
Optically pure derivatives of cyclohexan-1-ol have been used as chiral solvating agents for molecular recognition. For instance, 2-(quinolin-8-yloxy)cyclohexan-1-ol has been employed for detecting the enantiomers of various acids through NMR or fluorescence spectroscopy. This demonstrates the potential of cyclohexan-1-ol derivatives in the field of chiral discrimination and molecular sensing (Khanvilkar & Bedekar, 2018).
Chemical Synthesis and Catalysis
Cyclohexan-1-ol derivatives have been explored in various synthesis processes. For instance, trans-2-(1-pyrazolyl)cyclohexan-1-ol has been used in the kinetic resolution catalyzed by lipase from Candida antarctica, demonstrating its utility in enantioselective synthesis (Barz, Herdtweck, & Thiel, 1996).
Material Science and Engineering
In the field of material science, cyclohexan-1-ol derivatives have been involved in the study of selective oxidation processes, as seen in the oxidation of cyclohexanol and 2-cyclohexen-1-ol. This research aids in understanding the reactivity of molecules in heterogeneous oxidative transformations, which is crucial in material science and engineering (Liu & Friend, 2010).
Pharmaceutical Research
Derivatives of cyclohexan-1-ol have been studied in pharmaceutical research for their interaction with muscarinic receptor subtypes, providing insights into how stereochemical modifications can affect drug affinity (Barbier et al., 1995).
properties
IUPAC Name |
(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11-8-4-3-7-10(11)12-9-5-1-2-6-9/h9-13H,1-8H2/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYQSCITTDCQJK-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



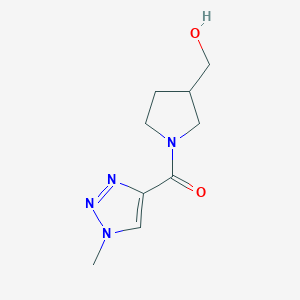
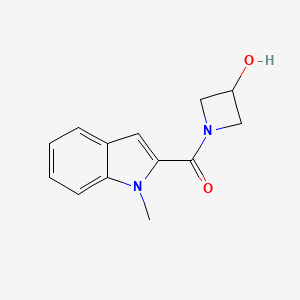
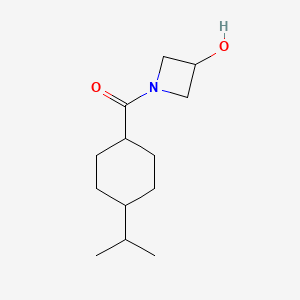
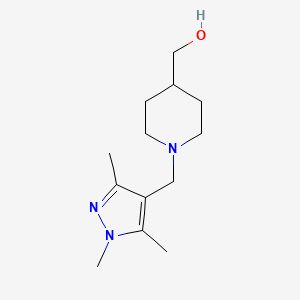
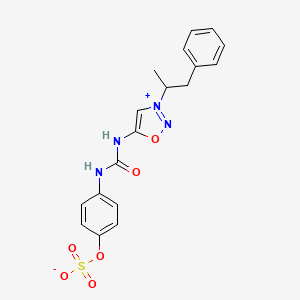
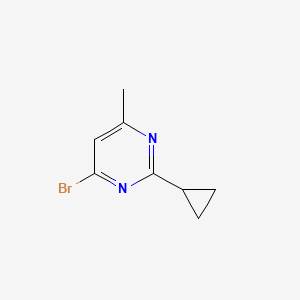
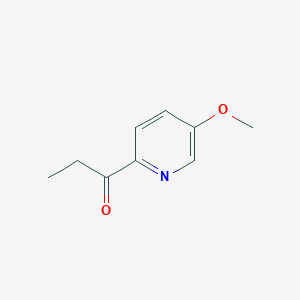
![2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1474126.png)
